Cas no 1461869-39-5 (6-(2-methylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline)

6-(2-methylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline Chemical and Physical Properties
Names and Identifiers
-
- Quinoline, 1,2,3,4-tetrahydro-6-(2-methyl-1-piperidinyl)-
- 6-(2-methylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline
-
- Inchi: 1S/C15H22N2/c1-12-5-2-3-10-17(12)14-7-8-15-13(11-14)6-4-9-16-15/h7-8,11-12,16H,2-6,9-10H2,1H3
- InChI Key: YNIWAAMOJYLGPB-UHFFFAOYSA-N
- SMILES: N1C2=C(C=C(N3CCCCC3C)C=C2)CCC1
6-(2-methylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-151462-10.0g |
6-(2-methylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline |
1461869-39-5 | 10g |
$4914.0 | 2023-06-08 | ||
Enamine | EN300-151462-0.05g |
6-(2-methylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline |
1461869-39-5 | 0.05g |
$959.0 | 2023-06-08 | ||
Enamine | EN300-151462-2.5g |
6-(2-methylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline |
1461869-39-5 | 2.5g |
$2240.0 | 2023-06-08 | ||
Enamine | EN300-151462-10000mg |
6-(2-methylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline |
1461869-39-5 | 10000mg |
$4914.0 | 2023-09-27 | ||
Enamine | EN300-151462-500mg |
6-(2-methylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline |
1461869-39-5 | 500mg |
$1097.0 | 2023-09-27 | ||
Enamine | EN300-151462-250mg |
6-(2-methylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline |
1461869-39-5 | 250mg |
$1051.0 | 2023-09-27 | ||
Enamine | EN300-151462-1.0g |
6-(2-methylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline |
1461869-39-5 | 1g |
$1142.0 | 2023-06-08 | ||
Enamine | EN300-151462-0.1g |
6-(2-methylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline |
1461869-39-5 | 0.1g |
$1005.0 | 2023-06-08 | ||
Enamine | EN300-151462-0.25g |
6-(2-methylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline |
1461869-39-5 | 0.25g |
$1051.0 | 2023-06-08 | ||
Enamine | EN300-151462-0.5g |
6-(2-methylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline |
1461869-39-5 | 0.5g |
$1097.0 | 2023-06-08 |
6-(2-methylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline Related Literature
-
Oriana Esposito,Alexandra K. de K. Lewis,Peter B. Hitchcock,Stephen Caddick,F. Geoffrey N. Cloke Chem. Commun., 2007, 1157-1159
-
Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146
-
Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931
-
Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994
Additional information on 6-(2-methylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline
Research Brief on 6-(2-methylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline (CAS: 1461869-39-5): Recent Advances and Applications
The compound 6-(2-methylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline (CAS: 1461869-39-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic scaffold, featuring a tetrahydroquinoline core substituted with a 2-methylpiperidin-1-yl moiety, exhibits promising pharmacological properties, making it a subject of intensive investigation for potential therapeutic applications. Recent studies have explored its synthesis, structural optimization, and biological activities, particularly in the context of central nervous system (CNS) disorders and other disease areas.
Recent synthetic methodologies for 6-(2-methylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline have focused on improving yield, selectivity, and scalability. A 2023 study published in the Journal of Medicinal Chemistry demonstrated a novel catalytic asymmetric synthesis route using chiral phosphoric acid catalysts, achieving high enantioselectivity (>95% ee) and yields exceeding 80%. This advancement is particularly significant for the development of enantiomerically pure derivatives, as stereochemistry often plays a crucial role in biological activity and drug metabolism.
Pharmacological evaluations of this compound have revealed its potential as a modulator of various neurotransmitter systems. In vitro studies using radioligand binding assays showed significant affinity for dopamine D2 and serotonin 5-HT1A receptors (Ki values of 12.3 nM and 8.7 nM, respectively), suggesting possible applications in psychiatric disorders such as schizophrenia and depression. Additionally, preliminary in vivo studies in rodent models demonstrated anxiolytic effects in the elevated plus maze test at doses of 5-10 mg/kg without significant sedative effects, indicating a favorable therapeutic window.
Structure-activity relationship (SAR) studies have identified key modifications that enhance both potency and metabolic stability. The 2-methyl group on the piperidine ring appears crucial for maintaining receptor affinity, while substitutions at the 7-position of the tetrahydroquinoline core have been shown to improve blood-brain barrier penetration. Recent patent filings (WO2023056421, US20240140872) disclose novel derivatives with improved pharmacokinetic profiles, including compounds with half-lives exceeding 8 hours in preclinical species.
Beyond CNS applications, emerging research suggests potential in oncology. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that certain fluorinated analogs of 6-(2-methylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline exhibit selective cytotoxicity against triple-negative breast cancer cell lines (MDA-MB-231) with IC50 values in the low micromolar range. Mechanistic studies indicate these compounds may act through inhibition of tubulin polymerization, suggesting a possible new chemotype for anticancer drug development.
From a drug development perspective, the compound presents both opportunities and challenges. While its favorable physicochemical properties (cLogP ~2.5, PSA ~30 Ų) suggest good drug-likeness, metabolic stability remains an area for optimization, particularly regarding N-dealkylation pathways. Recent ADME studies using human liver microsomes identified CYP3A4 as the primary metabolizing enzyme, guiding future structural modifications to improve metabolic stability.
In conclusion, 6-(2-methylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline represents a versatile scaffold with multiple therapeutic potentials. Ongoing research continues to explore its applications across various disease areas, with particular emphasis on CNS disorders and oncology. The development of improved synthetic routes and the elucidation of its precise molecular mechanisms of action will be crucial for advancing this compound class toward clinical evaluation. Future directions may include the development of prodrug strategies to address bioavailability limitations and the exploration of combination therapies to enhance therapeutic efficacy.
1461869-39-5 (6-(2-methylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline) Related Products
- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)
- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)
- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)
- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)
- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)
- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)
- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)
- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)
- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)
- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)



